molecular formula C7H4BrN3O2 B1528491 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1208082-43-2

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B1528491
CAS No.: 1208082-43-2
M. Wt: 242.03 g/mol
InChI Key: VPSLZKQSMGMMQP-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrN3O2/c8-4-3-10-6-5 (7 (12)13)9-1-2-11 (4)6/h1-3H, (H,12,13) . This compound contains a total of 18 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a melting point of 153-155 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Chemical Properties

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives are pivotal in the development of new synthetic methodologies. For instance, Baenziger et al. (2017) highlight the scale-up process of a Groebke–Blackburn–Bienaymé multicomponent reaction, which efficiently produces various 3-aminoimidazo[1,2-a]pyrazines, showcasing the compound's role in facilitating complex chemical syntheses with high yield and purity (Baenziger, Durantie, & Mathes, 2017).

Medicinal Chemistry and Pharmacological Potential

In the realm of medicinal chemistry, compounds based on the 3-Bromoimidazo[1,2-a]pyrazine scaffold demonstrate diverse biological activities. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with significant antimicrobial activity, indicating the scaffold's potential in developing new antimicrobial agents (Jyothi & Madhavi, 2019). Additionally, Sablayrolles et al. (1984) found that imidazo[1,2-a]pyrazine derivatives exhibited in vitro uterine-relaxing and in vivo antibronchospastic activities, highlighting their potential in treating respiratory and uterine disorders (Sablayrolles et al., 1984).

Material Science and Advanced Applications

In material science, the unique chemical structure of this compound derivatives facilitates the development of novel materials with potential applications in electronics, photonics, and as sensors. For example, Adamczyk et al. (2003) explored the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, demonstrating their chemiluminescent properties, which could be valuable in developing new optical materials and sensors (Adamczyk et al., 2003).

Safety and Hazards

The safety information for 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-3-10-6-5(7(12)13)9-1-2-11(4)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLZKQSMGMMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734940
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208082-43-2
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208082-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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